Comparative Synthetic Yield in Terbinafine Intermediate Preparation: Bromo vs. Chloro Analog
In a direct head-to-head comparison under identical reaction conditions for the preparation of a key Terbinafine intermediate, the synthetic route utilizing the bromo-eneyne (1-bromo-6,6-dimethyl-2-hepten-4-yne) demonstrated a quantifiably higher yield compared to the route using the chloro-analog [1]. The bromo-intermediate is formed via reaction with phosphorus tribromide (PBr3), a more reactive but corrosive reagent, which yields a product with 51.5% GC content. In contrast, the chloro-analog, synthesized using the milder thionyl chloride (SOCl2), gave a product with a higher GC content of 57.6% [1]. This data point highlights a critical trade-off: the bromo-route offers a different impurity and yield profile that may be advantageous depending on downstream purification steps and overall process design.
| Evidence Dimension | Synthetic Intermediate Yield (GC Content after Grignard Reaction) |
|---|---|
| Target Compound Data | 51.5% GC Content (from 24.8g tert-butylacetylene, using PBr3 as brominating agent) |
| Comparator Or Baseline | 1-Chloro-6,6-dimethyl-2-hepten-4-yne: 57.6% GC Content (from 24.8g tert-butylacetylene, using SOCl2 as chlorinating agent) |
| Quantified Difference | 6.1% absolute difference in GC yield |
| Conditions | Identical starting materials and reaction conditions for Grignard step (24.8g tert-butylacetylene, THF solvent), followed by halogenation with PBr3 (bromo) or SOCl2 (chloro). GC purity analysis [1]. |
Why This Matters
This quantifiable difference in process yield (51.5% vs 57.6%) directly impacts the cost of goods and waste management, making the bromo-intermediate a potentially more expensive or less efficient starting point for large-scale Terbinafine production, which is a critical procurement consideration.
- [1] Shanghai Institute of Organic Chemistry. (2004). Synthesis of terbinafine hydrochloride. Chinese Patent No. CN1155557C. Embodiments 1 & 2. View Source
